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molecular formula C13H12O4 B1331470 6,7-Dimethoxy-2-naphthoic acid CAS No. 37707-78-1

6,7-Dimethoxy-2-naphthoic acid

Cat. No. B1331470
M. Wt: 232.23 g/mol
InChI Key: XMOYHYGPKOVFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04880809

Procedure details

A mixture of 6,7-dimethoxy-1,2-dihydro-3-naphthoic acid (1.7 g) and powdery sulfur (0.47 g) is heated at 215° C. for 30 minutes to afford 6,7-dimethoxy-2-naphthoic acid (1.6 g), which is recrystallized from ethanol to give colorless prisms, m.p. 245°-247° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH2:9][CH2:8][C:7]([C:15]([OH:17])=[O:16])=[CH:6]2.[S]>>[CH3:14][O:13][C:12]1[CH:11]=[C:10]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[CH:6]=[C:7]([C:15]([OH:17])=[O:16])[CH:8]=[CH:9]2 |^3:17|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
COC=1C=C2C=C(CCC2=CC1OC)C(=O)O
Name
Quantity
0.47 g
Type
reactant
Smiles
[S]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
215 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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